molecular formula C12H11NO3 B8379783 2-(3-Aminophenyl)furan-3-carboxylic Acid Methyl Ester

2-(3-Aminophenyl)furan-3-carboxylic Acid Methyl Ester

Cat. No. B8379783
M. Wt: 217.22 g/mol
InChI Key: AMNGOSWPHVUAFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07034053B2

Procedure details

A solution of 2-(3-nitrophenyl)furan-3-carboxylic acid methyl ester (1.0 g) in methanol (60 mL) containing 10% palladium on carbon (2.9 g) was stirred under 1 atmosphere of hydrogen for 1 h. The reaction mixture was then filtered through Celite. Removal of the solvent at reduced pressure gave the title compound as a yellow solid (0.75 g). C12H11NO3: M+Na+ 240
Name
2-(3-nitrophenyl)furan-3-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:9]=[CH:8][O:7][C:6]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=1)=[O:4].[H][H]>CO.[Pd]>[CH3:1][O:2][C:3]([C:5]1[CH:9]=[CH:8][O:7][C:6]=1[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[CH:11]=1)=[O:4]

Inputs

Step One
Name
2-(3-nitrophenyl)furan-3-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(=O)C1=C(OC=C1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
2.9 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered through Celite
CUSTOM
Type
CUSTOM
Details
Removal of the solvent at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(OC=C1)C1=CC(=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.